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Cephamycin C sodium - 34279-54-4

Cephamycin C sodium

Catalog Number: EVT-1596774
CAS Number: 34279-54-4
Molecular Formula: C16H21N4NaO9S
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cephamycin C sodium is a semi-synthetic antibiotic belonging to the class of beta-lactam antibiotics, which are widely used in clinical settings for their effectiveness against various bacterial infections. It is derived from the fermentation products of specific strains of the actinomycete Streptomyces clavuligerus and is particularly notable for its activity against penicillin-resistant bacteria due to its structural modifications that enhance its stability against beta-lactamases.

Source and Classification

Cephamycin C is primarily produced by the fermentation of Streptomyces clavuligerus. This organism is known for its ability to synthesize various beta-lactam compounds, including clavulanic acid and cephalosporins. Cephamycin C itself is classified as a second-generation cephalosporin, characterized by a methoxy group that enhances its antibacterial properties and reduces susceptibility to hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to inactivate antibiotics.

Synthesis Analysis

Methods and Technical Details

The production of Cephamycin C involves cultivating Streptomyces clavuligerus under controlled fermentation conditions. Key factors influencing yield include:

  • Culture Medium: The medium typically contains sources of carbon, nitrogen, and essential minerals. Glycerol and starch are common carbon sources, with glycerol favoring clavulanic acid production and starch promoting Cephamycin C synthesis .
  • Fermentation Conditions: Optimal temperatures range from 28°C to 37°C, with pH levels maintained between 6.0 and 7.0. Oxygen levels are crucial, as high dissolved oxygen concentrations enhance antibiotic production .
  • Duration: The fermentation process usually lasts between 72 to 96 hours, during which the antibiotic accumulates in the culture broth .

Isolation of Cephamycin C from the culture broth involves centrifugation followed by various purification techniques, including ion exchange chromatography and solvent extraction methods .

Molecular Structure Analysis

Structure and Data

Cephamycin C has a complex molecular structure characterized by a beta-lactam ring fused to a five-membered thiazolidine ring. Its chemical formula is C16H19N3O6C_{16}H_{19}N_{3}O_{6} with a molecular weight of approximately 365.34 g/mol. The presence of a methoxy group at the 7-position enhances its antibacterial efficacy.

  • Molecular Structure:

    Cephamycin C Structure
Chemical Reactions Analysis

Reactions and Technical Details

Cephamycin C exhibits stability against various chemical reactions that typically affect other beta-lactams:

  • Hydrolysis: The methoxy group provides resistance to hydrolysis by beta-lactamases, making it effective against resistant bacterial strains.
  • Biosynthesis Pathway: The biosynthesis involves several enzymatic steps starting from L-lysine, which is converted through a series of reactions into alpha-aminoadipic acid and subsequently into Cephamycin C .
Mechanism of Action

Process and Data

Cephamycin C exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This binding disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.

  • Efficacy Against Resistant Strains: Due to its structural modifications, Cephamycin C retains activity against many strains resistant to other beta-lactams, including those producing extended-spectrum beta-lactamases (ESBLs) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Cephamycin C sodium typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under extreme alkaline conditions.

Relevant data indicate that it maintains antimicrobial activity across a range of pH levels but performs optimally in neutral environments.

Applications

Scientific Uses

Cephamycin C sodium is primarily utilized in clinical settings for treating infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to penicillin. Its applications include:

  • Clinical Antibiotic: Used for treating respiratory tract infections, skin infections, and intra-abdominal infections.
  • Research Tool: Employed in studies investigating bacterial resistance mechanisms due to its unique structural properties that confer stability against enzymatic degradation.
Biosynthesis and Genetic Regulation of Cephamycin C Sodium

Gene Cluster Architecture in Streptomyces clavuligerus and Related Actinomycetes

The biosynthetic machinery for cephamycin C sodium resides within a contiguous β-lactam supercluster spanning approximately 30 kb in the linear chromosome of Streptomyces clavuligerus. This cluster comprises ten core genes organized into three functional modules:

  • Early-stage genes: pcd (α-aminoadipate reductase), lat (lysine 6-aminotransferase), pcbAB (ACV synthetase), and pcbC (isopenicillin N synthase) initiate the pathway by converting lysine to isopenicillin N [1] [3].
  • Intermediate genes: cefD (epimerase) and cefE (DAOC synthase) catalyze ring expansion to deacetylcephalosporin C [5].
  • Late-stage modifications: cmcI (hydroxylase), cmcJ (transaminase), cefF (methoxylase), and cmcH (carbamoyltransferase) confer C-7 methoxylation and carbamoylation [2].

Table 1: Core Genes in Cephamycin C Sodium Biosynthesis

GeneFunctionEnzyme Class
latLysine ε-aminotransferasePyridoxal-phosphate dependent
pcbABACV synthetaseNonribosomal peptide synthetase
pcbCIsopenicillin N synthaseOxoglutarate-dependent dioxygenase
cefEDAOC synthaseExpandase
cmcIC-7 hydroxylaseCytochrome P450
cmcHCarbamoyltransferaseAcyltransferase

Genomic analyses reveal that industrial strains (e.g., F613-1) exhibit plasmid instability, particularly in the 1.8 Mb pSCL4 megaplasmid, which correlates with reduced cluster integrity and antibiotic yield [2] [8]. The chromosomal location of this cluster (∼1.38 Mb from pcbC) ensures coordinated expression but renders it vulnerable to recombination events in high-producer strains [1] [8].

Role of cmc Genes in Methoxylation and Side-Chain Modification

The cmc gene subset (cmcI, cmcJ, cefF, cmcH) orchestrates signature structural modifications distinguishing cephamycin C from cephalosporin C:

  • CmcI/CefF complex: Catalyzes sequential hydroxylation (CmcI) and O-methylation (CefF) at C-7 using molecular oxygen and S-adenosylmethionine [2].
  • CmcH: Transfers a carbamoyl group from carbamoyl phosphate to the C-3' hydroxyl, enhancing β-lactamase stability [1] [9].

Electrophoretic mobility shift assays confirm CepR (a LuxR-family regulator) binds the cefD-cmcI intergenic region, directly activating transcription of cmc genes. Deletion of cepRS reduces cephamycin C titers by >80% without affecting clavulanic acid production, underscoring pathway specificity [1].

Table 2: Enzymatic Modifications by cmc Genes

EnzymeReactionCofactorsStructural Impact
CmcIC-7 hydroxylationO₂, Fe²⁺, 2-oxoglutarateIntroduces oxygen for methoxylation
CefF7-OH methylationS-adenosylmethionineAdds methoxy group
CmcHC-3' carbamoylationCarbamoyl phosphateConfers β-lactamase resistance

Regulatory Mechanisms of Cephamycin C Production: Sigma Factors and Pathway-Specific Activators

Cephamycin C biosynthesis is governed by a multi-tiered regulatory network:

  • Pathway-specific control: The SARP-family regulator CcaR activates transcription by binding bidirectional promoters (lat, cefD-cmcI). ccaR deletion abolishes cephamycin C production and impairs clavulanic acid synthesis, indicating cross-pathway coordination [1] [2].
  • Global regulators: The two-component system CepR-CepS responds to extracellular stimuli, modulating ccaR expression. Sigma factor hrdB integrates nitrogen metabolism (via AdpA) and antibiotic production, while relA governs (p)ppGpp-mediated stringent response during nutrient limitation [5] [8].
  • Epigenetic modulation: Histone-like proteins (e.g., HupA) condense DNA regions containing the β-lactam supercluster, repressing transcription during vegetative growth [1].

Industrial hyperproducers (e.g., S. clavuligerus F1D-5) exhibit mutations in brp (bifunctional regulator) binding sites upstream of ccaR, derepressing the cluster [8].

Comparative Analysis of Cephamycin C and Cephalosporin C Biosynthetic Pathways

While sharing initial enzymatic steps (ACV → deacetylcephalosporin C), cephamycin C and cephalosporin C diverge in late-stage modifications:

Table 3: Pathway Divergence Beyond Deacetylcephalosporin C

FeatureCephamycin C SodiumCephalosporin C
Producer OrganismsStreptomyces clavuligerus, Nocardia lactamduransAcremonium chrysogenum
C-7 ModificationMethoxylation (cmcI/cefF)None
C-3' ModificationCarbamoylation (cmcH)Acetylation (cefG)
Regulatory GenesccaR, cepRScefR, sngA
Cellular CompartmentalizationCytosolic enzymesPeroxisomal hydroxylation

Key enzymatic distinctions include:

  • Ring expansion: Both pathways utilize DAOC synthases (CefE in Streptomyces, CefEF in Acremonium), but S. clavuligerus CefE shows 40% higher catalytic efficiency toward penicillin N [5] [9].
  • Hydroxylation: Cephamycin C requires cytochrome P450 CmcI, whereas cephalosporin C uses peroxisomal CefF (a non-heme Fe²⁺ oxidase) [5].

Metabolic Engineering for Enhanced Yield: Carbon Flux Optimization and Precursor Channeling

Rational strain engineering has augmented cephamycin C sodium titers through:

  • Precursor supply: Overexpression of lat and pcd increases α-aminoadipate pool by 3.2-fold. Channeling glycerol metabolism via glpF/gylABC overexpression elevates titers by 58% by augmenting NADPH supply for hydroxylation [8] [10].
  • Regulatory rewiring: Integrating ccaR under constitutive promoters (ermE) enhances transcription of cmc genes by 12-fold. Disruption of competing pathways (e.g., clavulanic acid claR) redirects arginine toward α-aminoadipate synthesis [8].
  • Transport engineering: Deleting cmcT (efflux pump) prolongs intracellular retention of intermediates, boosting conversion efficiency to cephamycin C [1].

Pan-genome analyses of industrial strains reveal chromosomal "hotspots" (e.g., ∼150 kb terminal regions) prone to deletion in hyperproducers. Targeted CRISPR-Cas9-mediated recombination of these zones in strain F613-1 improved yield by 210% [8].

Table 4: Metabolic Engineering Strategies and Yield Outcomes

StrategyGenetic ModificationTiter IncreaseReference Strain
Precursor amplificationPₛₜᵣₑₚ-lat-pcd operon fusion75%ATCC 27064
Cofactor regenerationglpK-glpD overexpression58%F613-1
Regulatory overrideermE-ccaR integration120%F1D-5
Competing pathway knockoutΔclaR43%DSM 738

All compound names mentioned: Cephamycin C sodium, Clavulanic acid, Cephalosporin C, Deacetoxycephalosporin C, Isopenicillin N, N2-(2-carboxyethyl)-L-arginine, Deoxyguanidinoproclavaminic acid, Guanidinoproclavaminic acid, Proclavaminic acid, Clavaminic acid, Clavulanate-9-aldehyde

Properties

CAS Number

34279-54-4

Product Name

Cephamycin C sodium

IUPAC Name

sodium;(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C16H21N4NaO9S

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C16H22N4O9S.Na/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20;/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25);/q;+1/p-1/t8-,14-,16+;/m1./s1

InChI Key

ISKNZRSOHFBAGX-YNJMIPHHSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+]

Synonyms

A 16886B
A-16886B
A16886B
cephamycin C
cephamycin C sodium
cephamycin C, (6R)-isomer
cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer
cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer
cephamycin C, monosodium salt
cephamycin C, sodium salt

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+]

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCC[C@H](C(=O)O)N.[Na+]

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